molecular formula C18H24ClNO B14558679 3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride CAS No. 62232-69-3

3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride

Cat. No.: B14558679
CAS No.: 62232-69-3
M. Wt: 305.8 g/mol
InChI Key: WLKVGVMTQNECCR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-benzylphenol with an appropriate alkylating agent to form the benzylphenoxy intermediate. This intermediate is then reacted with N-ethylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research applications where precise modulation of biological pathways is required .

Properties

CAS No.

62232-69-3

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-2-19-13-8-14-20-18-12-7-6-11-17(18)15-16-9-4-3-5-10-16;/h3-7,9-12,19H,2,8,13-15H2,1H3;1H

InChI Key

WLKVGVMTQNECCR-UHFFFAOYSA-N

Canonical SMILES

CCNCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl

Origin of Product

United States

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